molecular formula C26H22N2O4S B306461 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No. B306461
M. Wt: 458.5 g/mol
InChI Key: SBVWOVRIKOYHOI-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide, also known as BBT-1, is a chemical compound with potential applications in scientific research. It belongs to the thiazolidinone class of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival. 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide also inhibits the expression of various proteins involved in cancer cell proliferation and survival, including cyclin D1, Bcl-2, and survivin.
Biochemical and Physiological Effects
2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been found to have minimal toxicity in normal cells, indicating its potential as a selective cancer treatment. It has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been shown to have a synergistic effect when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has several advantages for lab experiments, including its selective cytotoxicity towards cancer cells and its ability to inhibit cancer cell migration and invasion. However, its low yield and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in scientific research. One potential direction is the development of 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide as a cancer treatment, either alone or in combination with other treatments. Another direction is the investigation of 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide's potential as an anti-inflammatory agent. Additionally, further research is needed to optimize the synthesis method of 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide to increase its yield and solubility.

Synthesis Methods

2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2,4-thiazolidinedione with 2-(benzyloxy)benzaldehyde followed by reaction with 4-methylaniline. Another method involves the reaction of 2,4-thiazolidinedione with 2-(benzyloxy)benzaldehyde and 4-methylaniline in the presence of a catalyst. The yield of 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide using these methods ranges from 40-60%.

Scientific Research Applications

2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has shown potential applications in scientific research, particularly in the field of cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

Product Name

2-{5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H22N2O4S/c1-18-11-13-21(14-12-18)27-24(29)16-28-25(30)23(33-26(28)31)15-20-9-5-6-10-22(20)32-17-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b23-15-

InChI Key

SBVWOVRIKOYHOI-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)SC2=O

Origin of Product

United States

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